molecular formula C19H19N3O3 B2513995 N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-83-8

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2513995
CAS No.: 1021105-83-8
M. Wt: 337.379
InChI Key: WJHOGYVBJLGAPQ-UHFFFAOYSA-N
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Description

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that features a benzyl group, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the furan ring and the benzyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazinones.

Scientific Research Applications

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of both furan and pyridazinone moieties, which provide distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-benzyl-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(20-14-15-6-2-1-3-7-15)9-4-12-22-19(24)11-10-16(21-22)17-8-5-13-25-17/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHOGYVBJLGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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